

Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Compound Name:	2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Cat. No.:	B1358628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential uses and experimental protocols for the compound **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** (CAS No. 330792-69-3).[1][2][3][4][5][6] This molecule, with the chemical formula C17H12N2O2 and a molecular weight of 276.29 g/mol, is recognized for its potential as a drug intermediate and exhibits promising antitumor and antimicrobial properties.[1][2][7][8] Due to limited publicly available data on this specific compound, this document also draws upon experimental data and protocols for the structurally related compound, Tyrphostin AG-17 (also known as SF-6847), a well-characterized tyrosine kinase inhibitor and mitochondrial uncoupler.[9][10][11] The provided protocols and data should be adapted and validated for **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	330792-69-3	[1] [3] [4] [5] [6]
Molecular Formula	C17H12N2O2	[1] [2] [8]
Molecular Weight	276.29 g/mol	[1] [2]
IUPAC Name	2-[methoxy-(4-phenoxyphenyl)methylene]propanedinitrile	[1] [3]

Potential Biological Activities and Applications

Preliminary studies suggest that **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** possesses antitumor and antimicrobial activities, making it a compound of interest for drug development.[\[1\]](#) Its structural similarity to Tyrphostin AG-17 suggests potential mechanisms of action involving the inhibition of protein tyrosine kinases and the disruption of mitochondrial function.[\[9\]](#)[\[10\]](#)[\[12\]](#) Potential applications may include:

- Oncology: Inhibition of cancer cell proliferation.
- Infectious Diseases: Development of novel antimicrobial agents.
- Metabolic Disorders: Based on the properties of related compounds, it could potentially modulate cellular metabolism.[\[12\]](#)

Experimental Protocols

The following protocols are based on methodologies used for the characterization of Tyrphostin AG-17 and can serve as a starting point for investigating **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**.

Cell Growth Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.

Materials:

- Cancer cell lines (e.g., HL-60(TB), A431)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- 96-well plates
- Spectrophotometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Preparation: Prepare a stock solution of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
- Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell

growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Tyrosine Kinase Inhibition Assay

This protocol aims to assess the inhibitory activity of the compound against a specific protein tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

- Recombinant human EGFR kinase
- Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- $[\gamma\text{-}^{32}\text{P}]$ ATP
- **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**
- Kinase reaction buffer
- Trichloroacetic acid (TCA)
- Filter paper
- Scintillation counter

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant EGFR kinase, and the synthetic peptide substrate.
- Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.
- Initiation of Reaction: Start the kinase reaction by adding $[\gamma\text{-}^{32}\text{P}]$ ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

- Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a filter paper and immersing it in cold 10% TCA.
- Washing: Wash the filter papers multiple times with TCA to remove unincorporated [γ -³²P]ATP.
- Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC₅₀ value from a dose-response curve.

Quantitative Data (for the related compound Tyrphostin AG-17)

The following tables summarize the quantitative data available for Tyrphostin AG-17, which may provide an indication of the potential potency of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**.

Table 1: Cell Growth Inhibition by Tyrphostin AG-17

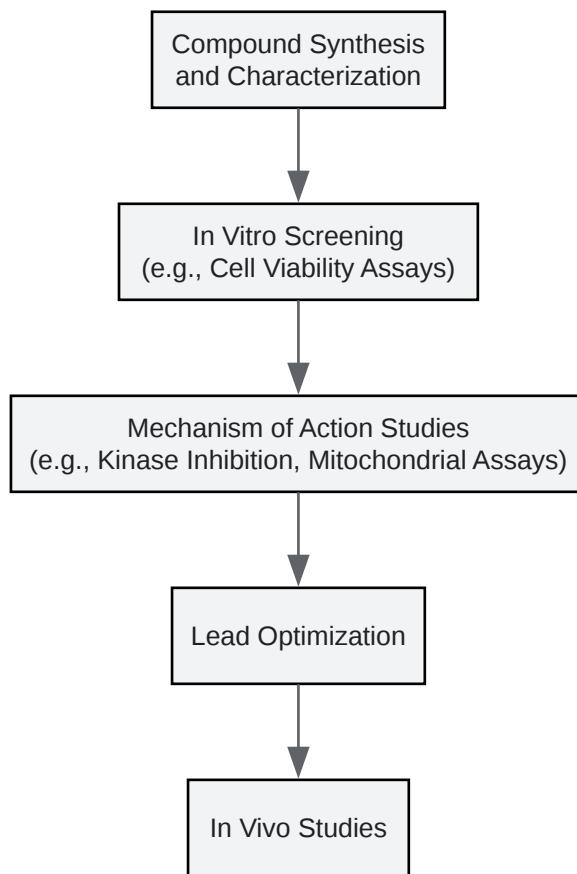
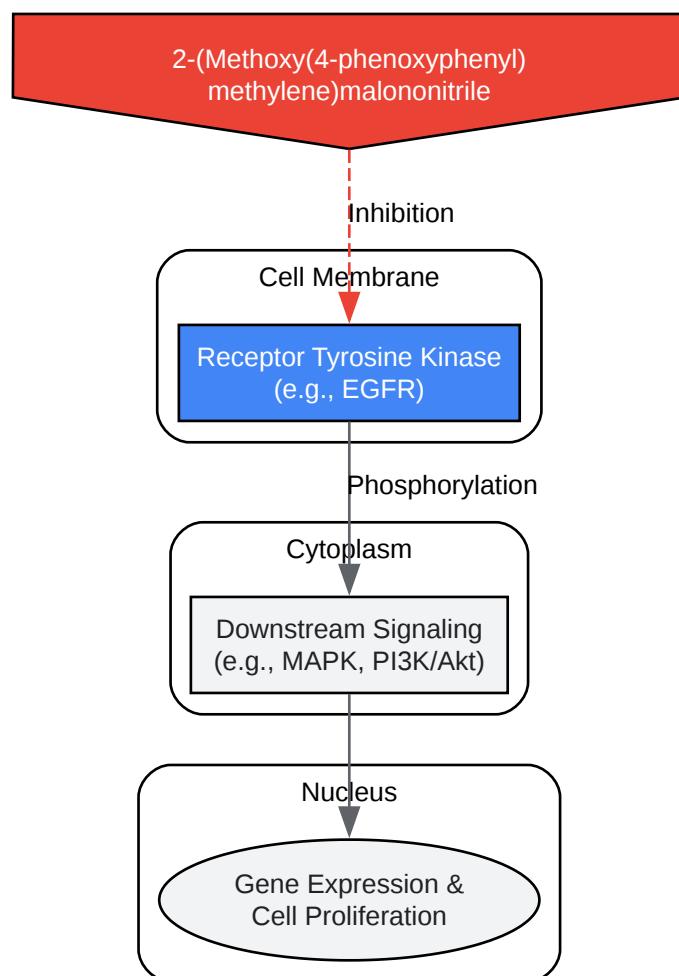

Cell Line	50% Growth Inhibition (IC ₅₀) (μM)	Reference
Panel of 13 human tumor cell lines	0.7 - 4.0	[9]
HL-60(TB) (promyelocytic leukemia)	< 1.5	[9]

Table 2: Kinase Inhibition by Tyrphostin AG-17 (Tyrphostin A9/SF 6847)

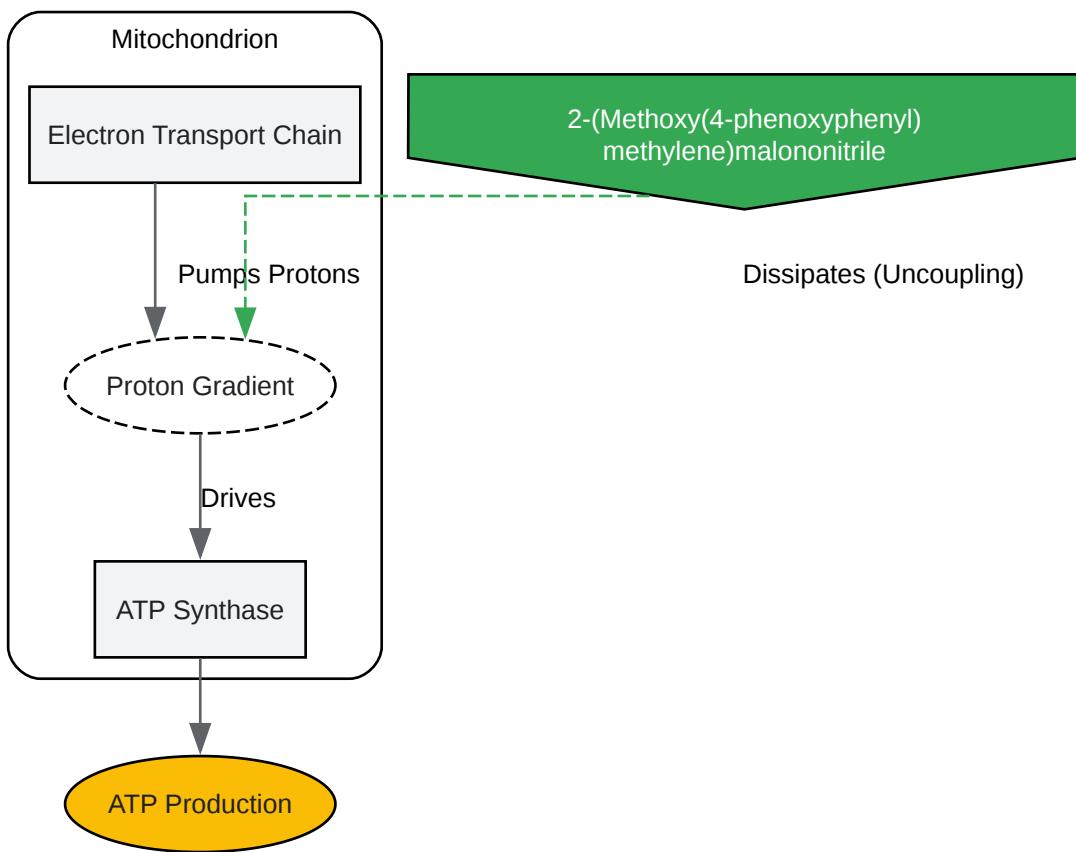
Kinase	IC50 (μM)	Reference
EGF Receptor Kinase (in A431 cells)	460	[13][14]
PDGF Receptor Kinase	0.5	[14]

Visualizations


Proposed General Workflow for Compound Evaluation

[Click to download full resolution via product page](#)

Caption: General workflow for the evaluation of a new chemical entity.


Potential Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Hypothetical Mitochondrial Disruption Mechanism

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of mitochondrial uncoupling.

Conclusion

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a promising chemical entity with potential therapeutic applications. The experimental protocols and data from the structurally analogous compound, Tyrphostin AG-17, provide a solid foundation for initiating research into its biological activities. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential. Researchers should perform their own validation of these protocols for the specific compound of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile | 330792-69-3 [smolecule.com]
- 2. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile [synhet.com]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. keyorganics.net [keyorganics.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Malonoben - Wikipedia [en.wikipedia.org]
- 12. Tyrphostin AG17 - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. adoqq.com [adoqq.com]
- 14. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358628#experimental-procedure-for-using-2-methoxy-4-phenoxyphenyl-methylene-malononitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com